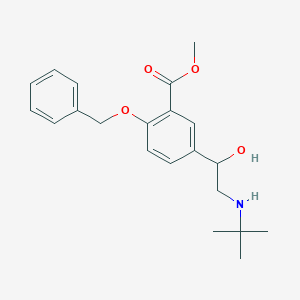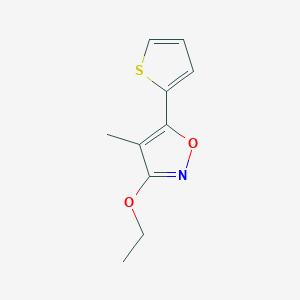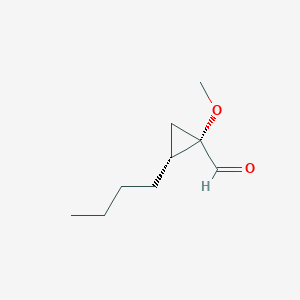
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI) is a chiral building block that has gained significant attention in recent years due to its unique properties. This compound is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) varies depending on its application. In the synthesis of natural products and pharmaceuticals, it acts as a chiral building block, providing the desired stereochemistry. In the study of asymmetric catalysis, it acts as a chiral ligand, facilitating the reaction between the substrate and the catalyst. In the development of new synthetic methodologies, it acts as a key intermediate, allowing for the formation of new compounds.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or genotoxic. It is also not expected to have any significant environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) in lab experiments has several advantages. It is a chiral building block that can provide high enantiomeric purity, which is important in the synthesis of natural products and pharmaceuticals. It is also a versatile compound that can be used in the development of new synthetic methodologies. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI). One direction is the development of new synthetic methodologies using this compound as a key intermediate. Another direction is the study of its biochemical and physiological effects, which can provide insight into its potential as a therapeutic agent. Furthermore, the use of this compound in the development of new chiral ligands for asymmetric catalysis is also a promising direction for future research.
Synthesemethoden
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) can be synthesized through various methods. One of the most common methods is the asymmetric synthesis using chiral auxiliary. This involves the use of a chiral auxiliary to form a diastereomeric intermediate, which can then be selectively reduced to form the desired enantiomer. Another method involves the use of organometallic reagents, such as Grignard reagents, to form the cyclopropane ring. The choice of synthesis method depends on the desired enantiomeric purity and the availability of starting materials.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI))-rel-(9CI) has been widely used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antiviral agents, and anticancer agents. Furthermore, it has been used in the development of new synthetic methodologies and in the study of asymmetric catalysis.
Eigenschaften
CAS-Nummer |
193070-58-5 |
|---|---|
Produktname |
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel-(9CI) |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(1S,2R)-2-butyl-1-methoxycyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-6-9(8,7-10)11-2/h7-8H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
LXHMZJDMPLYFKF-RKDXNWHRSA-N |
Isomerische SMILES |
CCCC[C@@H]1C[C@]1(C=O)OC |
SMILES |
CCCCC1CC1(C=O)OC |
Kanonische SMILES |
CCCCC1CC1(C=O)OC |
Synonyme |
Cyclopropanecarboxaldehyde, 2-butyl-1-methoxy-, (1R,2S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



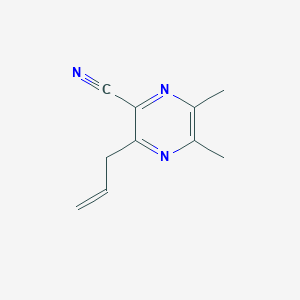
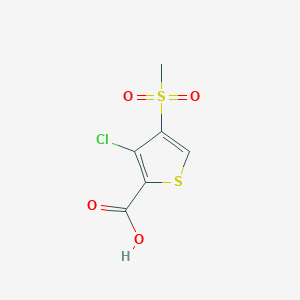
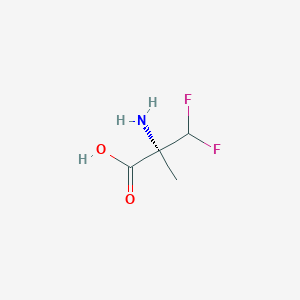
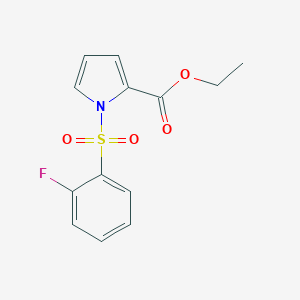
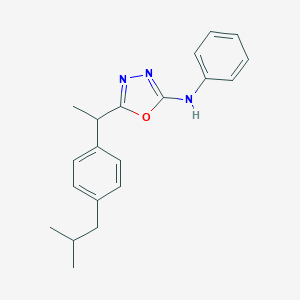
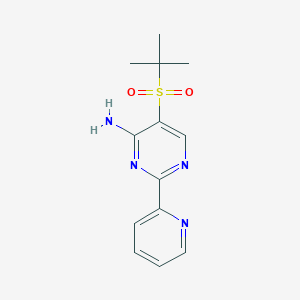
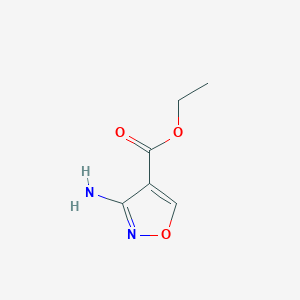
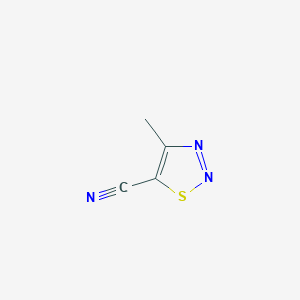
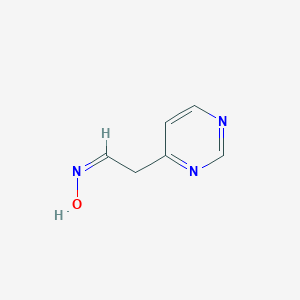
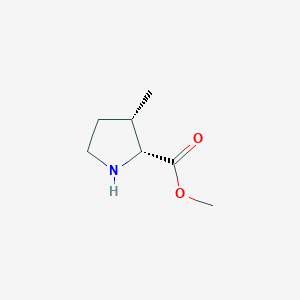
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
